Tolperisone-d10 Hydrochloride Tolperisone-d10 Hydrochloride Tolperisone-d10 is intended for use as an internal standard for the quantification of tolperisone by GC- or LC-MS. Tolperisone is a piperidine that acts as an inhibitor of voltage-gated sodium channels with an IC50 value of 198 µM, for inhibition of peak sodium currents evoked by step depolarizations in dorsal root ganglion (DRG) neurons, in vitro. Tolperisone acts as an antispastic agent that attenuates monosynaptic, disynaptic, and polysynaptic reflux response to dorsal root stimulation in vivo. Formulations containing tolperisone are used as analgesics and muscle relaxants.
Brand Name: Vulcanchem
CAS No.: 1185160-65-9
VCID: VC0019753
InChI: InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2;
SMILES: CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Molecular Formula: C16H24ClNO
Molecular Weight: 291.88 g/mol

Tolperisone-d10 Hydrochloride

CAS No.: 1185160-65-9

Cat. No.: VC0019753

Molecular Formula: C16H24ClNO

Molecular Weight: 291.88 g/mol

* For research use only. Not for human or veterinary use.

Tolperisone-d10 Hydrochloride - 1185160-65-9

Specification

Description Tolperisone-d10 is intended for use as an internal standard for the quantification of tolperisone by GC- or LC-MS. Tolperisone is a piperidine that acts as an inhibitor of voltage-gated sodium channels with an IC50 value of 198 µM, for inhibition of peak sodium currents evoked by step depolarizations in dorsal root ganglion (DRG) neurons, in vitro. Tolperisone acts as an antispastic agent that attenuates monosynaptic, disynaptic, and polysynaptic reflux response to dorsal root stimulation in vivo. Formulations containing tolperisone are used as analgesics and muscle relaxants.
CAS No. 1185160-65-9
Molecular Formula C16H24ClNO
Molecular Weight 291.88 g/mol
IUPAC Name 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride
Standard InChI InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2;
Standard InChI Key ZBUVYROEHQQAKL-XVKVVLOSSA-N
Isomeric SMILES [2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl
SMILES CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Canonical SMILES CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Appearance Assay:≥99% deuterated forms (d1-d10)A solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator